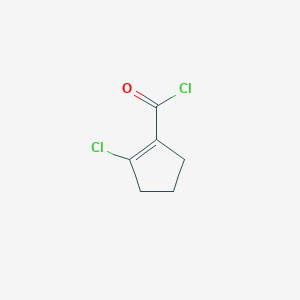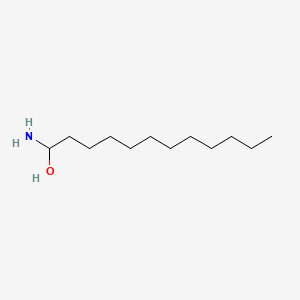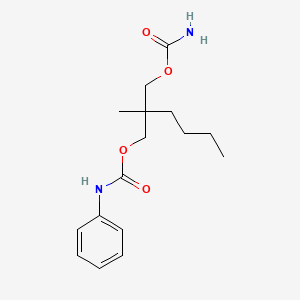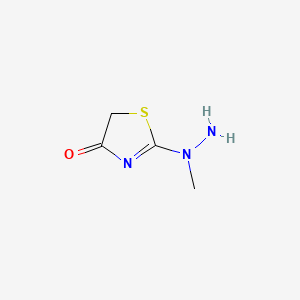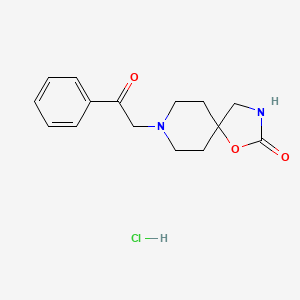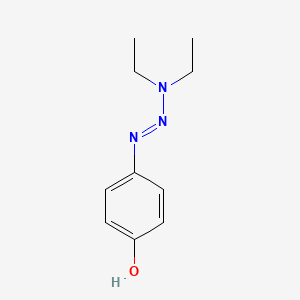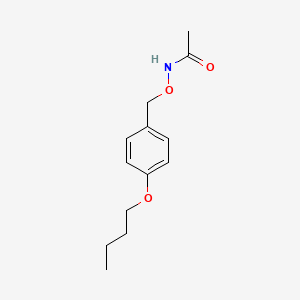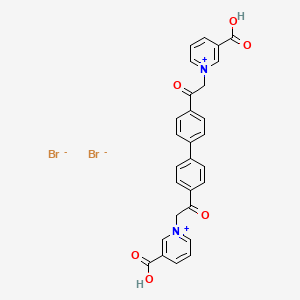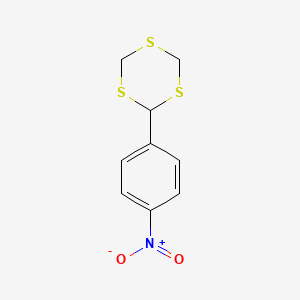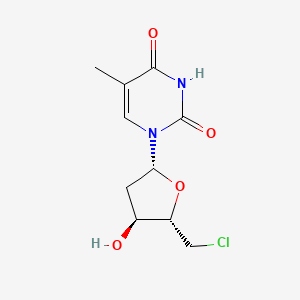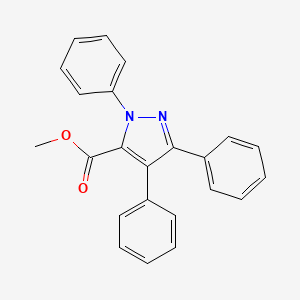
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are generally mild, and the process is metal-free, acid-free, and base-free, making it environmentally friendly .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
- 3-(1-Adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate
- Ethyl 1-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate
Uniqueness
Methyl 1,3,4-triphenyl-1H-pyrazole-5-carboxylate stands out due to its unique triphenyl substitution pattern, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the development of new materials and therapeutic agents .
Propriétés
Numéro CAS |
30020-55-4 |
|---|---|
Formule moléculaire |
C23H18N2O2 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
methyl 2,4,5-triphenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C23H18N2O2/c1-27-23(26)22-20(17-11-5-2-6-12-17)21(18-13-7-3-8-14-18)24-25(22)19-15-9-4-10-16-19/h2-16H,1H3 |
Clé InChI |
GKXFRVIBOYTXPC-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



